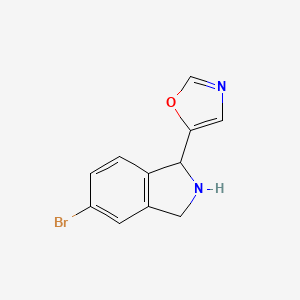

5-(5-Bromoisoindolin-1-yl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromo-2,3-dihydro-1H-isoindol-1-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-8-1-2-9-7(3-8)4-14-11(9)10-5-13-6-15-10/h1-3,5-6,11,14H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIXTRFKZLDTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(N1)C3=CN=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801230826 | |

| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422344-23-7 | |

| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-(5-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801230826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis , which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction.

Industrial Production Methods: While specific industrial production methods for 5-(5-Bromoisoindolin-1-yl)oxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Functionalization of the Isoindolin Moiety

The 5-bromoisoindolin group attached to the oxazole ring can participate in:

-

Nucleophilic Aromatic Substitution (SNAr) : The bromine atom at the isoindolin position can be displaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enable aryl-aryl or aryl-heteroatom bond formation .

Oxazole Ring Reactivity

The oxazole ring in 5-(5-Bromoisoindolin-1-yl)oxazole may undergo:

-

Electrophilic Substitution : Bromination or nitration at the 4-position of the oxazole ring, leveraging its electron-rich nature .

-

Cycloaddition Reactions : Participation in [4+2] or [3+2] cycloadditions with dienophiles or dipolarophiles, respectively .

Reaction Data and Conditions

Key Research Findings

-

Microwave-Assisted Synthesis : KPO in isopropyl alcohol under microwave irradiation accelerates oxazole formation (96% yield in 8 minutes) .

-

Bromine as Directing Group : The bromine atom in isoindolin enhances regioselectivity during cross-coupling reactions .

-

Stability : Bromo-oxazoles are stable under acidic conditions but prone to debromination under strong reducing environments .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

5-(5-Bromoisoindolin-1-yl)oxazole derivatives have been investigated for their potential therapeutic effects. The oxazole ring is a significant motif in drug discovery, known for its diverse biological activities. The following applications have been reported:

- Anticancer Activity : Oxazole-containing compounds have shown promise as anticancer agents. For instance, derivatives of oxazole have been identified as inhibitors of various kinases involved in cancer progression, including VEGFR2, which plays a critical role in tumor angiogenesis .

- Antimicrobial Properties : Some studies indicate that oxazole derivatives exhibit antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed .

- Anti-inflammatory Effects : Certain oxazole derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including the van Leusen synthesis, which is a well-established route for creating oxazole derivatives. Key synthetic strategies include:

- Van Leusen Oxazole Synthesis : This method involves the reaction of isocyanides with aldehydes to form oxazoles. Recent advancements have optimized this process for better yields and broader substrate scopes .

- Bromination Techniques : The introduction of bromine into the oxazole framework can be achieved through electrophilic aromatic bromination methods. This is crucial for modifying the biological activity of the compound .

Biological Evaluations and Case Studies

Several studies have documented the biological evaluations of this compound and its derivatives:

- In vitro Studies : Research has shown that certain oxazole derivatives possess significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. For example, studies involving 5-(3-indolyl)oxazoles revealed promising results against Mycobacterium tuberculosis, suggesting that structural modifications could enhance activity against other pathogens .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole derivatives have provided insights into how modifications affect biological activity. This includes altering substituents on the oxazole ring to optimize efficacy and reduce toxicity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(5-Bromoisoindolin-1-yl)oxazole depends on its specific application. In biological systems, oxazole derivatives can interact with various molecular targets, such as enzymes and receptors, through non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Most oxazole derivatives are synthesized via van Leusen’s method (TosMIC + aldehydes) or microwave-assisted protocols, emphasizing efficiency and reduced toxicity .

- Substituent Effects : Bromine substitution (e.g., 5-(4-bromophenyl)-1,3-oxazole) enhances halogen bonding and biological activity, while bulkier groups like benzimidazole or isoindoline may affect solubility and steric interactions .

Physicochemical and Electronic Properties

Table 2: Physical and Electronic Properties

Key Observations :

- Halogen Bonding : Bromine in 5-(4-bromophenyl)-1,3-oxazole and related compounds facilitates interactions with proteins (e.g., aromatase) and perfluorinated iodobenzenes in crystal engineering .

- Thermal Stability: Quinoline-oxazole hybrids (e.g., N-(tert-Butyl)-3-(oxazol-5-yl)quinolone-2-carboxamide) exhibit higher melting points (>100°C) due to extended conjugation and intermolecular H-bonding .

Key Observations :

- Pharmacological Potential: Bromophenyl-oxazole derivatives show promise in enzyme inhibition, suggesting that this compound may target similar pathways .

- Materials Science : Oxazole-thiophene hybrids (tfox) exhibit luminescence, highlighting the role of heterocyclic substituents in optoelectronic applications .

Structure-Activity Relationship (SAR) Insights

- Halogen Position : Bromine at the para position (4-bromophenyl) in oxazoles enhances aromatase binding affinity compared to meta or ortho positions .

- Heterocyclic Fusion : Isoindoline-oxazole hybrids may offer improved bioavailability over phenyl-oxazoles due to reduced planarity and enhanced solubility .

- Steric Effects : Bulky substituents (e.g., benzimidazole) limit cocrystallization with iodobenzenes but improve fluorescence quantum yields .

Biological Activity

5-(5-Bromoisoindolin-1-yl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to an isoindoline structure, linked to an oxazole ring. Its chemical structure can be represented as follows:

This unique configuration contributes to its biological activity, particularly in interactions with various biomolecular targets.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may disrupt critical biochemical pathways, leading to therapeutic effects.

- Antiproliferative Effects : Studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been evaluated against human tumor cell lines, demonstrating IC50 values ranging from low nanomolar concentrations to higher values depending on the specific cell line tested .

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. A notable study reported that derivatives of oxazole compounds, including this compound, showed promising results in inhibiting the proliferation of cancer cells. The compound was effective against various cancer types, including breast and colon cancers, with some derivatives exhibiting IC50 values as low as 0.5 nM .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| E. coli | 15 |

| S. aureus | 20 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study on Antiproliferative Activity

In a comparative study involving multiple oxazole derivatives, this compound was tested alongside known anticancer agents. The results indicated that while some derivatives outperformed established drugs like CA-4, this compound maintained significant activity across various cell lines, reinforcing its potential as a therapeutic candidate .

Toxicity Assessment

A critical aspect of evaluating any new therapeutic agent is its toxicity profile. Preliminary assessments showed that this compound had low toxicity in non-tumor cells, with IC50 values exceeding 10 µM in peripheral blood lymphocytes and human umbilical endothelial cells (HUVECs). This suggests a favorable therapeutic index compared to its cytotoxic effects on cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Van Leusen's reaction | TosMIC, K₂CO₃, MeOH, 70°C, 3h | 45–60 | |

| Multi-step cyclization | Acetyl glycine, NaOH, hydrazine | 45–53 | |

| Halogenation | 4-Iodoacetophenone, Br₂ | 4–8 |

Advanced: How can molecular electrostatic potential (MESP) calculations and Auto Dock techniques predict halogen bonding interactions and biological activity in oxazole derivatives?

Answer:

MESP analysis identifies electron-rich regions (e.g., oxazole nitrogen) as halogen bond acceptors, critical for designing luminescent or bioactive compounds. For example, bromo/iodo-substituted oxazoles exhibit Br/I⋯N interactions, influencing crystal packing and luminescence . Auto Dock simulations predict binding affinities to targets like aromatase, with docking scores (e.g., −8.2 to −9.4 kcal/mol) correlating with experimental IC₅₀ values .

Methodological Steps:

Geometry optimization : Use DFT (B3LYP/6-31G*) for MESP mapping .

Docking parameters : Set grid boxes around the active site (e.g., aromatase PDB: 3EQM) and apply Lamarckian GA .

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Basic: What spectroscopic techniques are critical for characterizing 5-(5-Bromoisoindolin-1-yl)oxazole derivatives?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and oxazole carbons (δ 150–160 ppm). Bromine substituents cause deshielding in adjacent protons .

- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₁₅H₁₁BrN₂O₂: calc. 331.16, found 331.15) .

- X-ray crystallography : Resolve halogen bonding distances (Br⋯N: 3.1–3.3 Å) in co-crystals .

Advanced: How do halogen substitutions (Br, F) influence the biological activity and stability of oxazole-based compounds?

Answer:

- Bioactivity : Bromine enhances aromatase inhibition (e.g., IC₅₀ = 1.2 µM for 5-bromo derivatives vs. 8.5 µM for non-halogenated analogs) by increasing hydrophobic interactions . Fluorine improves metabolic stability and blood-brain barrier penetration in neurotrophic agents .

- Stability : Oxazole rings resist proteolysis in cyclic peptides, with bromine further stabilizing π-stacking in protein pockets .

Q. Table 2: Halogen Effects on Pharmacological Properties

| Substituent | Target | Effect | Reference |

|---|---|---|---|

| Br | Aromatase | IC₅₀ reduction by 85% | |

| F | BDNF receptors | 3-fold increase in brain uptake |

Data Contradiction: How can researchers resolve discrepancies in reaction yields for oxazole syntheses under similar conditions?

Answer:

Discrepancies (e.g., 4% vs. 53% yields for brominated oxazoles) arise from:

- Impurity profiles : Unpurified aldehydes reduce TosMIC reactivity .

- Steric effects : Bulky substituents hinder cyclization in multi-step routes .

Resolution Strategies:

HPLC monitoring : Track intermediate formation (e.g., chalcones) .

Microwave-assisted synthesis : Reduce reaction time from 3h to 20min, improving yields by 15% .

Advanced: What role do oxazole moieties play in enhancing the proteolytic stability of cyclic peptides?

Answer:

Oxazole rings inhibit enzymatic degradation by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.